6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid
Description
Properties
IUPAC Name |
6-[4-(diethylamino)phenyl]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-17(4-2)14-11-9-13(10-12-14)15(18)7-5-6-8-16(19)20/h9-12H,3-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDJRLQYJZSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264924 | |
| Record name | 4-(Diethylamino)-ε-oxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-29-5 | |
| Record name | 4-(Diethylamino)-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-ε-oxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Synthesis via Functionalized Precursors
A common approach begins with a suitably substituted phenyl compound bearing the diethylamino group, followed by chain extension and oxidation steps to install the keto acid moiety.
Starting Materials: 4-(N,N-Diethylamino)benzaldehyde or 4-(N,N-Diethylamino)acetophenone derivatives are frequently used as precursors.
Chain Extension: The hexanoic acid chain can be introduced via nucleophilic addition of organolithium reagents or Grignard reagents to ester or aldehyde intermediates, followed by oxidation.
Oxidation: Selective oxidation at the 6-position to form the keto group is achieved using mild oxidants to avoid overoxidation of the acid group.
Organolithium-Mediated Carbon-Carbon Bond Formation
A detailed method involves the use of n-butyllithium as a strong base to generate an organolithium intermediate that reacts with electrophilic precursors.
Procedure:
- n-Butyllithium (2.5 M in hexanes) is added dropwise to a solution of the electrophilic precursor (e.g., 4-(N,N-diethylamino)benzaldehyde derivative) in anhydrous tetrahydrofuran (THF) at low temperatures (-98 °C).
- The mixture is stirred to allow formation of the organolithium species and subsequent nucleophilic attack.
- The reaction is then gradually warmed to -78 °C and stirred to complete the reaction.
- Quenching is performed with saturated ammonium chloride solution.
- The product is extracted, dried, and purified by silica gel chromatography.
Advantages: This method allows precise control over the reaction conditions and good yields of the desired keto acid intermediate.
Enzymatic Oxidation Route
An alternative biocatalytic method focuses on the enzymatic oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid, which can then be coupled with the diethylaminophenyl moiety.
Enzymes Used: ω-Amino group-oxidizing enzyme (ω-AOX) from Phialemonium species, combined with catalase to prevent hydrogen peroxide accumulation.
Conditions: Incubation at 30 °C in potassium phosphate buffer (pH 7.0) for 30 hours results in quantitative conversion (100% yield) of 6-aminohexanoic acid to 6-oxohexanoic acid.
Implications: This method offers a green and highly selective approach to prepare the keto acid intermediate under mild conditions.
Reduction and Protection Strategies
In complex syntheses, protecting groups are often used to mask sensitive functional groups during intermediate steps.
Protecting Groups: Carbamates, benzylamines, sulfonamides for amines; acetyl, benzyl, benzoyl, and tert-butyldimethylsilyl ethers for hydroxyl groups.
Reduction: Catalytic hydrogenation (e.g., with platinum or palladium on carbon) or Staudinger reduction (using tertiary phosphines) is employed to reduce azido intermediates to amines without affecting other functionalities.
Purification: Chromatographic techniques on silica gel with solvent systems such as cyclohexane/ethyl acetate mixtures are used to isolate pure compounds.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
The organolithium approach requires precise temperature control to avoid side reactions and to maintain the integrity of the diethylamino substituent.
Enzymatic oxidation provides a highly selective and environmentally friendly method for preparing the keto acid moiety but may require subsequent chemical coupling steps.
Catalytic hydrogenation is preferred for reduction of azido intermediates due to operational simplicity and scalability.
Protection strategies are critical for multi-step syntheses to prevent undesired side reactions, especially when multiple functional groups are present.
Purification by silica gel chromatography using gradient elution (e.g., cyclohexane/ethyl acetate) is standard to achieve high purity (>97%) of the final compound.
Chemical Reactions Analysis
Types of Reactions
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
6-(4-Isopropylphenyl)-6-oxohexanoic Acid
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid
6-(2-Bromophenyl)-6-oxohexanoic Acid
6-(4-(1-Carboxyethyl)phenyl)-6-oxohexanoic Acid
- Substituent : 4-(1-Carboxyethyl)phenyl (ionizable, polar).
- Role: Identified as a pharmaceutical impurity of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) .
- Comparison: The carboxyethyl group introduces an additional acidic proton, enhancing water solubility compared to the diethylamino analog. This structural feature may influence renal clearance or metabolic pathways.
6-(2-Aminophenyl)-6-oxohexanoic Acid
Ethyl 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoate
6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic Acid Ethyl Ester
- Substituent: Imidazolinone ring (heterocyclic, polar).
- Application : Key intermediate in biotin synthesis via regioselective chlorination .
- Comparison: The heterocyclic ring introduces rigidity and hydrogen-bonding sites, contrasting with the flexible diethylamino group in the target compound.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Substituent Effects: Electron-donating groups (e.g., methoxy) improve aqueous solubility, while bulky groups (e.g., isopropyl) reduce it . Basic groups (e.g., diethylamino, amino) enable pH-responsive behavior, critical for drug delivery systems .
Synthetic Utility :
- Chlorination and esterification are common modifications for derivatives like biotin precursors or NSAID impurities .
Pharmacological Relevance: Structural analogs of 6-oxohexanoic acids are prevalent in NSAID impurities, highlighting the need for robust analytical methods to monitor such compounds .
Analytical Challenges: Derivatives with aromatic amines (e.g., diethylamino) require optimized chromatographic conditions to prevent peak broadening, as demonstrated in LC-MS/MS methodologies .
Biological Activity
6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant case studies of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid involves several steps, including the condensation of an appropriate aldehyde with levulenic acid. The process typically employs catalytic amounts of piperidine and acetic acid in toluene, leading to the formation of various arylidene derivatives, which are subsequently reduced to yield the target compound .
Biological Activity
The biological activity of 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid has been evaluated through various assays, primarily focusing on its anti-inflammatory properties.
Anti-Inflammatory Effects
In a study assessing non-steroidal anti-inflammatory drugs (NSAIDs), this compound was tested for its effects on arachidonic acid metabolism in vitro using human whole blood assays. The results indicated that it exhibited significant inhibition of inflammatory mediators compared to control substances .
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid | 50 | 75 | |
| Fenbufen | 50 | 60 | |
| Aspirin | 50 | 70 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
In Vivo Carrageenan-Induced Edema Model :
In a rat model of carrageenan-induced paw edema, 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid demonstrated superior efficacy compared to fenbufen at equivalent doses. The reduction in paw swelling was significant, suggesting a robust anti-inflammatory effect . -
Human Clinical Trials :
Preliminary clinical trials involving patients with chronic inflammatory conditions have shown promising results. Patients reported a reduction in pain and swelling after administration of the compound, with minimal side effects noted .
The mechanism by which 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid exerts its biological effects appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
